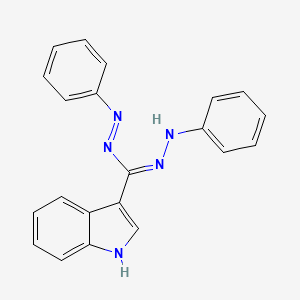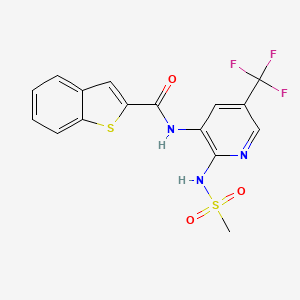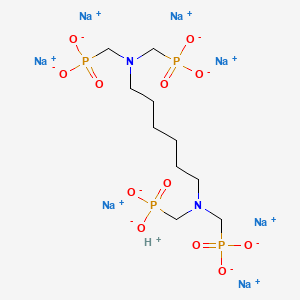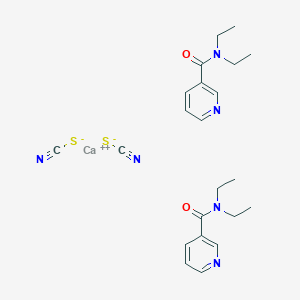![molecular formula C28H26ClN3O2 B12697578 N-(4-Butylphenyl)-4-[(4-chloro-2-methylphenyl)azo]-3-hydroxynaphthalene-2-carboxamide CAS No. 94094-69-6](/img/structure/B12697578.png)
N-(4-Butylphenyl)-4-[(4-chloro-2-methylphenyl)azo]-3-hydroxynaphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Butylphenyl)-4-[(4-chloro-2-methylphenyl)azo]-3-hydroxynaphthalene-2-carboxamide is a synthetic organic compound that belongs to the class of azo dyes. These compounds are characterized by the presence of an azo group (-N=N-) linking two aromatic rings. Azo dyes are widely used in various industries, including textiles, food, and cosmetics, due to their vibrant colors and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Butylphenyl)-4-[(4-chloro-2-methylphenyl)azo]-3-hydroxynaphthalene-2-carboxamide typically involves a multi-step process:
Diazotization: The first step involves the diazotization of 4-chloro-2-methylaniline with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-hydroxynaphthalene-2-carboxylic acid in an alkaline medium to form the azo compound.
Amidation: The final step involves the reaction of the azo compound with 4-butylaniline to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-Butylphenyl)-4-[(4-chloro-2-methylphenyl)azo]-3-hydroxynaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-(4-Butylphenyl)-4-[(4-chloro-2-methylphenyl)azo]-3-hydroxynaphthalene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of metal ions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of colored plastics and textiles.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. The mechanism of action may involve:
Binding to Proteins: The azo group can form complexes with proteins, affecting their function.
Interference with Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.
Interaction with DNA: Potential binding to DNA, leading to changes in gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Butylphenyl)-4-[(4-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide
- N-(4-Butylphenyl)-4-[(2-methylphenyl)azo]-3-hydroxynaphthalene-2-carboxamide
- N-(4-Butylphenyl)-4-[(4-chloro-2-methylphenyl)azo]-3-hydroxybenzamide
Uniqueness
N-(4-Butylphenyl)-4-[(4-chloro-2-methylphenyl)azo]-3-hydroxynaphthalene-2-carboxamide is unique due to the specific combination of substituents on the aromatic rings, which can influence its color properties, stability, and reactivity. The presence of the butyl group and the chloro-methyl substitution pattern may also affect its solubility and interaction with other molecules.
Properties
CAS No. |
94094-69-6 |
|---|---|
Molecular Formula |
C28H26ClN3O2 |
Molecular Weight |
472.0 g/mol |
IUPAC Name |
N-(4-butylphenyl)-4-[(4-chloro-2-methylphenyl)diazenyl]-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C28H26ClN3O2/c1-3-4-7-19-10-13-22(14-11-19)30-28(34)24-17-20-8-5-6-9-23(20)26(27(24)33)32-31-25-15-12-21(29)16-18(25)2/h5-6,8-17,33H,3-4,7H2,1-2H3,(H,30,34) |
InChI Key |
KWRCSJORDFKKLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=C(C=C4)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![N-[4-[[2-Hydroxy-4-(2-oxo-1-pyrrolidinyl)phenyl]azo]phenyl]acetamide](/img/structure/B12697571.png)
![2,2-Dimethoxyethyl[(6-methoxy-1,4-dimethyl-9H-carbazol-3-YL)methylene]amine](/img/structure/B12697577.png)
